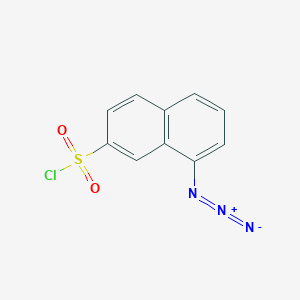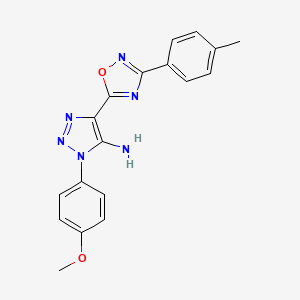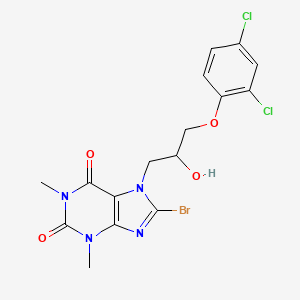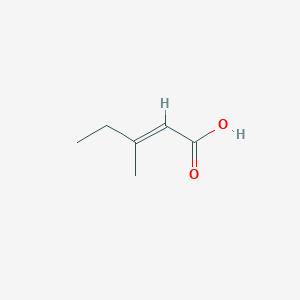
8-Azidonaphthalene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azidonaphthalene-2-sulfonyl chloride is a versatile chemical compound widely used in various fields of research, including medical, environmental, and industrial research. It is known for its ability to efficiently modify biomolecules, aiding in studies related to protein synthesis, drug discovery, and bioconjugation.
Applications De Recherche Scientifique
8-Azidonaphthalene-2-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various heterocycles, including pyrroles, pyrazoles, and isoxazoles.
Biology: It is employed in the modification of biomolecules for studying cell function and signal transduction.
Medicine: It is used in drug discovery and development, particularly in the synthesis of biologically active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 8-Azidonaphthalene-2-sulfonyl chloride typically involves the reaction of naphthalene-2-sulfonyl chloride with sodium azide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
8-Azidonaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Cycloaddition Reactions: The azide group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Mécanisme D'action
The mechanism of action of 8-Azidonaphthalene-2-sulfonyl chloride involves the azide group, which is highly reactive and can participate in various chemical reactions. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are important intermediates in the synthesis of biologically active compounds. The sulfonyl chloride group can also react with nucleophiles to form sulfonamide derivatives, which have various biological activities .
Comparaison Avec Des Composés Similaires
8-Azidonaphthalene-2-sulfonyl chloride can be compared with other similar compounds such as:
Naphthalene-2-sulfonyl chloride: Lacks the azide group, making it less versatile in cycloaddition reactions.
Benzene-1-sulfonyl chloride: Has a simpler structure and different reactivity profile.
Azidobenzene: Contains an azide group but lacks the sulfonyl chloride group, limiting its applications in sulfonamide synthesis. The uniqueness of this compound lies in its combination of the azide and sulfonyl chloride groups, which provide a wide range of reactivity and applications.
Propriétés
IUPAC Name |
8-azidonaphthalene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2S/c11-17(15,16)8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOPFDSCEDODLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=C1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2406109.png)
![Methyl 4-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methylcarbamoyl]benzoate](/img/structure/B2406112.png)
![5-Nitroimidazo[2,1-b][1,3]thiazole-6-thiol](/img/structure/B2406113.png)



![7-benzyl-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2406118.png)

![1-allyl-7-(4-chlorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2406121.png)


![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2406126.png)
